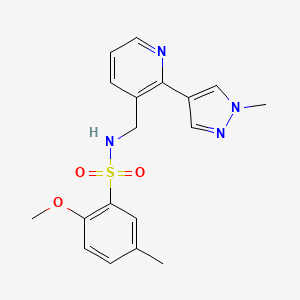

![molecular formula C14H4Cl2F6N4O2 B3017067 3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate CAS No. 303997-49-1](/img/structure/B3017067.png)

3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

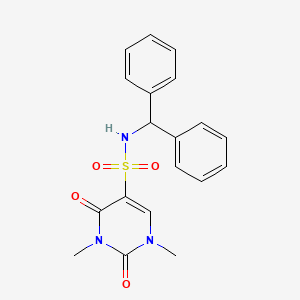

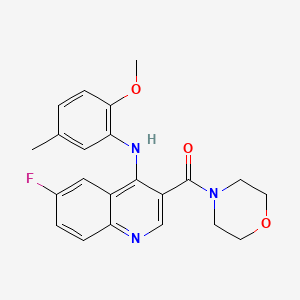

The compound of interest, 3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate, is a derivative of the 1,2,5-oxadiazole family, which is known for its diverse chemical properties and applications. The presence of trifluoromethyl and chloro substituents on the pyridinyl rings suggests potential for unique reactivity and physical properties, as well as possible applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related oxadiazole compounds often involves the cyclization of precursors such as diacetyl-pyridines or the reaction of oxadiazoles with other reagents. For instance, the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes involves nucleophilic substitution reactions of dihaloalkanes with 1,3,4-oxadiazole-2-thiols . Similarly, the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines leads to the formation of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often characterized by X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the crystal lattice and the geometry of the molecule. For example, single-crystal X-ray diffraction analysis confirmed the structures of certain bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes . The molecular structure of the compound of interest would likely exhibit similar features, such as planarity and electron delocalization, which are characteristic of the oxadiazole ring system.

Chemical Reactions Analysis

Oxadiazole derivatives participate in various chemical reactions, depending on the substituents attached to the core structure. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to form triazoles indicates that the oxadiazole ring can act as an electrophile . The chemical reactions of the compound of interest would likely be influenced by the chloro and trifluoromethyl substituents, which could activate the pyridinyl rings towards nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. High density and thermal stability are notable properties of some oxadiazole compounds, as seen in the case of 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) . The presence of trifluoromethyl groups often contributes to the stability and density of the molecule due to their electronegativity and size. The compound of interest would likely exhibit similar properties, which could be advantageous for applications requiring stable materials with high density. Additionally, the luminescent properties of some copper complexes of oxadiazole derivatives suggest potential applications in optoelectronic devices .

Scientific Research Applications

Energetic Material Development

3,4-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,5-oxadiazol-2-ium-2-olate contributes to the development of energetic materials. Zhang et al. (2022) explored trinitromethyl substituted bis(1,2,4-oxadiazole), demonstrating its potential as a high-performance and stable oxidizer. This research suggests that 1,2,5-oxadiazoles, such as the compound , could be promising candidates for energetic oxidizers in scientific research (Zhang, Jinya et al., 2022).

Crystallography and Material Design

The compound plays a significant role in crystallography and material design. Liu et al. (2007) discussed the crystalline structure of a similar 1,2,5-oxadiazole derivative, highlighting its three-dimensional hydrogen-bonded architecture. Such insights are crucial for understanding and designing new materials with specific properties (Liu, Na et al., 2007).

Supramolecular Chemistry

In supramolecular chemistry, compounds like this compound are essential. Miao (2006) described a Co(II) perchlorate supramolecular complex with 1,3,4-oxadiazole, demonstrating the compound's ability to form novel host-guest inclusion complexes with intricate hydrogen-bonded arrays (Miao, Du, 2006).

Optical and Photoluminescence Studies

The compound is also significant in optical and photoluminescence studies. Liu et al. (2015) explored the UV–Vis absorption and fluorescence emission spectra of bis-1,3,4-oxadiazole derivatives, indicating that such compounds, including the one , can exhibit distinct photoluminescence behaviors which are useful in various scientific applications (Liu, Hua et al., 2015).

Polymer Science

In polymer science, 1,2,5-oxadiazoles are integral. Hamciuc et al. (2005) synthesized new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers exhibited high thermal stability and unique fluorescence properties, suggesting the compound's role in developing advanced polymer materials (Hamciuc, E. et al., 2005).

Mechanism of Action

Target of Action

Compounds with atrifluoromethyl (-CF3) group have been found to exhibit improved drug potency towards enzymes such as reverse transcriptase . This enzyme plays a crucial role in the replication of retroviruses, making it a significant target in antiretroviral therapy .

Mode of Action

It’s suggested that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency towards reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds containing trifluoromethyl groups have been associated with various pharmacological activities

Pharmacokinetics

The trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties, including enhanced bioavailability

Result of Action

Compounds with a trifluoromethyl group have been associated with various pharmacological activities

Future Directions

properties

IUPAC Name |

3,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxido-1,2,5-oxadiazol-2-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl2F6N4O2/c15-7-1-5(13(17,18)19)3-23-9(7)11-12(26(27)28-25-11)10-8(16)2-6(4-24-10)14(20,21)22/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLNWUKGVZVOMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=NO[N+](=C2C3=C(C=C(C=N3)C(F)(F)F)Cl)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl2F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)

![2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3017007.png)